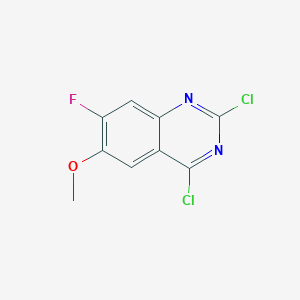

2,4-Dichloro-7-fluoro-6-methoxyquinazoline

Description

BenchChem offers high-quality 2,4-Dichloro-7-fluoro-6-methoxyquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-7-fluoro-6-methoxyquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloro-7-fluoro-6-methoxyquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2FN2O/c1-15-7-2-4-6(3-5(7)12)13-9(11)14-8(4)10/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHHZQMPTVSQOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101268272 |

Source

|

| Record name | 2,4-Dichloro-7-fluoro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101268272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864292-37-5 |

Source

|

| Record name | 2,4-Dichloro-7-fluoro-6-methoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864292-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-7-fluoro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101268272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Strategic Importance of the Quinazoline Scaffold

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline: A Key Intermediate in Modern Drug Discovery

Quinazoline and its derivatives represent a cornerstone in medicinal chemistry, celebrated for their vast spectrum of biological activities. These nitrogen-containing heterocyclic compounds are integral to numerous FDA-approved drugs, including potent EGFR inhibitors like Iressa (Gefitinib) and Tarceva (Erlotinib) for cancer treatment.[1] The quinazoline framework serves as a "privileged scaffold," a molecular structure that can bind to multiple biological targets with high affinity, making it a focal point for drug development programs targeting cancer, inflammation, and bacterial infections.[1][2][3]

Within this vital class of molecules, 2,4-dichloro-7-fluoro-6-methoxyquinazoline stands out as a critical and highly versatile intermediate. Its specific substitution pattern—featuring two reactive chlorine atoms at the 2 and 4 positions—allows for sequential and regioselective displacement. This property is invaluable for constructing complex molecular architectures, particularly in the synthesis of targeted therapies like tyrosine kinase inhibitors (TKIs). The fluorine and methoxy groups on the benzene ring further modulate the molecule's electronic properties and metabolic stability, making it an ideal building block for advanced pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, grounded in established chemical principles and field-proven methodologies.

Part 1: Retrosynthetic Analysis and Strategic Pathway Design

A logical retrosynthetic approach is key to designing an efficient synthesis. The strategy for 2,4-dichloro-7-fluoro-6-methoxyquinazoline hinges on a two-stage process: the construction of the core quinazoline ring system followed by a robust chlorination step.

Caption: Overall two-step synthesis of the target compound.

Part 3: Detailed Experimental Protocol

This protocol provides a unified, step-by-step methodology for the synthesis.

Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Step 1: Synthesis of 7-Fluoro-6-methoxyquinazoline-2,4(1H,3H)-dione

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 4-fluoro-5-methoxyanthranilic acid (1.0 eq) in a mixture of water and acetic acid.

-

Urea Formation: Prepare a solution of sodium cyanate (NaOCN, ~2.5 eq) in water and add it dropwise to the stirred suspension of the anthranilic acid at room temperature. Stir the mixture for approximately 30-60 minutes.

-

Cyclization: Carefully add a concentrated solution of sodium hydroxide (NaOH) in small portions. The reaction is exothermic and should be controlled with an ice bath. Once the addition is complete, heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Isolation: Cool the reaction mixture to room temperature and then acidify carefully with concentrated HCl to a pH of ~4. A precipitate will form. [1]5. Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. The resulting 7-fluoro-6-methoxyquinazoline-2,4(1H,3H)-dione is often of sufficient purity to be used in the next step without further purification.

Step 2: Synthesis of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, combine the 7-fluoro-6-methoxyquinazoline-2,4(1H,3H)-dione (1.0 eq) from the previous step with phosphorus oxychloride (POCl₃, ~5-10 volumes).

-

Chlorination: Add N,N-diethylaniline (1.0-1.2 eq) dropwise to the mixture. [1]Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 5-12 hours, or until TLC analysis indicates the complete consumption of the starting material. [4][5]3. Work-up: Allow the reaction mixture to cool to room temperature. CAREFULLY and SLOWLY pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.

-

Isolation: A solid precipitate of the desired product will form. Stir the slurry for 30-60 minutes to ensure complete precipitation and hydrolysis of excess POCl₃. Collect the solid by filtration.

-

Purification: Wash the filter cake extensively with cold water until the filtrate is neutral. Dry the solid under vacuum to yield 2,4-dichloro-7-fluoro-6-methoxyquinazoline as a solid product. [6]If necessary, further purification can be achieved by recrystallization from a suitable solvent like acetone or by column chromatography. [1][4]

Part 4: Data Summary

The following table summarizes the key parameters for this synthetic pathway.

| Step | Reactant | Key Reagents | Conditions | Product | Typical Yield |

| 1 | 4-Fluoro-5-methoxyanthranilic Acid | 1. NaOCN, Acetic Acid2. NaOH | 1. Room Temp2. Reflux | 7-Fluoro-6-methoxyquinazoline-2,4(1H,3H)-dione | >80% [1] |

| 2 | 7-Fluoro-6-methoxyquinazoline-2,4(1H,3H)-dione | POCl₃, N,N-Diethylaniline | Reflux (100-120 °C) | 2,4-Dichloro-7-fluoro-6-methoxyquinazoline | >90% [1] |

Conclusion

The synthesis of 2,4-dichloro-7-fluoro-6-methoxyquinazoline is a robust and efficient two-step process that is well-documented in the chemical literature. The pathway relies on the classic construction of the quinazoline-2,4-dione core from an anthranilic acid precursor, followed by a powerful chlorination using phosphorus oxychloride. The resulting dichloroquinazoline is a highly valuable intermediate, providing medicinal chemists with a reactive scaffold for the development of next-generation therapeutics. Understanding the causality behind the choice of reagents and reaction conditions is paramount to achieving high yields and purity, ensuring the successful application of this building block in complex drug discovery programs.

References

-

Synthesis of 2,4-Dichloro-7-fluoroquinazoline. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. Available at: [Link]

-

Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available at: [Link]

-

Synthesis of quinazoline-2,4(1H,3H)-dione 14. ResearchGate. Available at: [Link]

- Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline (CN101353328B).Google Patents.

- Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline (CN1749250A).Google Patents.

- Process for the manufacture of 4-fluoro-anthranilic acid (WO2003095417A1).Google Patents.

-

Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. Available at: [Link]

Sources

- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-DICHLORO-6,7-DIFLUOROQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,4-Dichloro-7-fluoroquinazoline synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline

Introduction: The Strategic Importance of a Dichlorinated Quinazoline Intermediate

In the landscape of modern medicinal chemistry, the quinazoline scaffold is recognized as a "privileged structure," forming the foundation of numerous therapeutic agents due to its versatile biological activity.[1][2] Quinazoline derivatives are central to the development of targeted therapies, particularly potent tyrosine kinase inhibitors (TKIs) used in oncology, such as gefitinib and erlotinib.[3][4] The successful and efficient synthesis of these complex drug molecules hinges on the availability of highly reactive and well-characterized chemical intermediates.

2,4-Dichloro-7-fluoro-6-methoxyquinazoline (CAS No. 179688-33-2) is one such critical building block. Its strategic importance lies in the differential reactivity of its two chlorine atoms at the C2 and C4 positions, which allows for sequential, regioselective nucleophilic substitution. This property enables medicinal chemists to construct diverse libraries of substituted quinazolines for structure-activity relationship (SAR) studies.[5][6] The fluorine and methoxy substituents on the benzene ring further modulate the electronic properties and lipophilicity of the core, influencing the ultimate pharmacological profile of the final drug candidate.

This guide provides an in-depth analysis of the core physicochemical properties of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline. From the perspective of a senior application scientist, we will not only present the data but also detail the standardized, self-validating experimental protocols for their determination. Understanding these properties is paramount for researchers in drug discovery and development, as they directly impact reaction kinetics, purification strategies, formulation, and the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting active pharmaceutical ingredients (APIs).

Section 1: Molecular Profile and Core Physicochemical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in synthesis and drug development. These properties dictate storage conditions, solvent selection for reactions, and provide the first indication of its potential behavior in biological systems.

Chemical Structure:

Figure 1. Chemical Structure of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline.

Figure 1. Chemical Structure of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline.

The structure reveals a planar, heterocyclic quinazoline core. The electron-withdrawing chlorine atoms at positions 2 and 4 activate the ring for nucleophilic attack, while the fluorine at position 7 and the methoxy group at position 6 provide specific electronic and steric influences.

Summary of Physicochemical Data:

The following table summarizes the key physicochemical properties of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline. It is important to note that while some data, like molecular weight, are exact, others, such as melting and boiling points for niche intermediates, are often predicted or based on data from structurally similar compounds found in supplier databases.

| Property | Value | Source / Method | Significance in Drug Development |

| CAS Number | 179688-33-2 | - | Unique identifier for substance registration and tracking. |

| Molecular Formula | C₉H₅Cl₂FN₂O | - | Confirms elemental composition. |

| Molecular Weight | 247.06 g/mol | Calculated | Essential for all stoichiometric calculations in synthesis. |

| Melting Point | Not available; Est. >150 °C | Estimated based on similar dichlorinated quinazolines. | A sharp melting range indicates purity. Influences drying, milling, and formulation processes. |

| Boiling Point | ~467 °C (Predicted) | Computational Prediction[7] | Indicates thermal stability and volatility; relevant for purification by distillation if applicable. |

| Water Solubility | Low (Predicted) | Structure-based Prediction | Crucial for predicting bioavailability. Low solubility often requires formulation strategies. |

| logP (Lipophilicity) | ~3.4 (Predicted) | Computational Prediction[8] | Key predictor of membrane permeability, protein binding, and overall ADME properties. |

| Appearance | Off-white to light yellow solid | Typical for this class of compounds.[7] | Provides a simple, preliminary check for material purity and degradation. |

Section 2: Experimental Determination of Key Parameters

To ensure scientific integrity, predicted values must be confirmed by empirical data. The following sections detail standardized, field-proven protocols for determining the critical physicochemical properties of a solid organic compound like 2,4-Dichloro-7-fluoro-6-methoxyquinazoline.

Melting Point Determination (Capillary Method)

Causality & Expertise: The melting point is one of the most fundamental and accessible indicators of a compound's purity.[9] A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0°C. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.[9] The capillary method is a standard, reliable technique that requires minimal sample.[10] For accuracy, a slow heating rate of approximately 1-2°C per minute near the expected melting point is critical.[10]

Detailed Protocol:

-

Sample Preparation: Place a small amount of finely powdered, dry 2,4-Dichloro-7-fluoro-6-methoxyquinazoline onto a watch glass. Press the open end of a glass capillary tube into the powder to collect a small plug of the sample.

-

Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down to a height of 1-2 mm.[11]

-

Apparatus Setup: Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional): First, heat the sample rapidly (e.g., 10°C/min) to find an approximate melting range. Allow the apparatus to cool.

-

Accurate Determination: Using a fresh sample, heat the block quickly to about 20°C below the approximate melting point found in the previous step.

-

Measurement: Decrease the heating rate to 1-2°C per minute.[10] Record the temperature (T1) at which the first drop of liquid appears and the temperature (T2) at which the entire sample has completely liquefied.

-

Reporting: The melting point is reported as the range T1 - T2. The procedure should be repeated at least twice to ensure consistency.

Workflow Visualization:

Caption: Workflow for Melting Point Determination.

Aqueous Solubility (OECD 105 Shake-Flask Method)

Causality & Expertise: Aqueous solubility is a critical determinant of a drug's bioavailability. A compound must dissolve to be absorbed. The shake-flask method, described in OECD Guideline 105, is the gold-standard for determining thermodynamic water solubility.[12][13] The principle is to create a saturated solution by agitating an excess of the solid in water until equilibrium is reached.[14][15] The concentration of the dissolved compound is then measured in the filtered or centrifuged supernatant. Performing the experiment at a controlled temperature (e.g., 20°C or 37°C) is essential, as solubility is temperature-dependent.[16]

Detailed Protocol:

-

Preliminary Test: Add small, incremental amounts of the compound to a known volume of water with vigorous shaking to estimate the approximate solubility.[15] This helps determine the appropriate sample amount for the definitive test.

-

Equilibration: Add an amount of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline known to be in excess of its solubility to each of three separate flasks containing a precise volume of purified water (e.g., 10 mL).

-

Agitation: Seal the flasks and place them in a mechanical shaker or on a stir plate within a temperature-controlled incubator (e.g., 20 ± 0.5°C).[12] Agitate the samples for at least 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the flasks to stand undisturbed at the test temperature to let undissolved solids settle. Subsequently, centrifuge the samples at high speed to pellet any remaining suspended particles.

-

Sampling: Carefully withdraw an aliquot from the clear supernatant of each flask. For highly insoluble compounds, filtration through a 0.22 µm syringe filter (pre-saturated with the solution to avoid loss by adsorption) may also be used.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: The average concentration from the three replicate flasks is reported as the water solubility in g/L or mg/mL at the specified temperature.

Workflow Visualization:

Caption: Workflow for the Shake-Flask Solubility Method.

Lipophilicity Determination (logP by RP-HPLC)

Causality & Expertise: Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantified by the octanol-water partition coefficient (logP). It is a cornerstone of Lipinski's "Rule of Five" and profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME).[17] While the traditional shake-flask method is direct, it is time-consuming and requires a significant amount of pure compound.[18] A widely used and high-throughput alternative is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[19][20] In RP-HPLC, a compound's retention time on a nonpolar stationary phase (like C18) is correlated with its lipophilicity.[21] A calibration curve is generated using standards with known logP values, allowing the logP of the test compound to be accurately estimated from its retention time.[17]

Detailed Protocol:

-

System Preparation: Use an HPLC system equipped with a C18 column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration Standards: Prepare solutions of at least five reference compounds with well-established logP values that bracket the expected logP of the test compound.

-

Analysis of Standards: Inject each standard individually onto the HPLC system under isocratic conditions (constant mobile phase composition). Record the retention time (tR) for each standard. Also, determine the column dead time (t0) by injecting a non-retained compound like uracil.

-

Calibration Curve Construction: For each standard, calculate the capacity factor, k' = (tR - t0) / t0. Plot the known logP values of the standards (y-axis) against their corresponding log(k') values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.98 indicates a valid calibration.

-

Sample Analysis: Prepare a solution of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline and inject it onto the HPLC system using the exact same method as for the standards. Record its retention time.

-

logP Calculation: Calculate the log(k') for the test compound. Use the linear regression equation from the calibration curve to calculate its logP value.

Workflow Visualization:

Caption: Workflow for logP Determination via RP-HPLC.

Section 3: Interpretation and Application in Drug Development

The physicochemical data for 2,4-Dichloro-7-fluoro-6-methoxyquinazoline are not merely numbers; they are strategic guides for the medicinal chemist.

-

High Reactivity: The two chlorine atoms are the compound's primary asset. The C4-Cl bond is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2-Cl bond. This differential reactivity allows for a stepwise synthetic approach, first substituting at C4 (often with an aniline derivative) and subsequently modifying the C2 position. This control is fundamental to building the complex architectures of modern TKIs.[22]

-

Lipophilicity (logP ~3.4): A predicted logP in this range suggests good potential for cell membrane permeability, a prerequisite for targeting intracellular kinases. However, it also flags a potential risk for nonspecific binding and metabolic liability if not properly balanced in the final molecule. Chemists will use this value to guide the selection of subsequent substituents to fine-tune the overall lipophilicity of the final drug candidate, often aiming for a final logP between 1 and 5.

-

Low Aqueous Solubility: The predicted low solubility is typical for planar, aromatic, halogenated compounds. This knowledge is critical from the outset. During synthesis, it guides the choice of organic solvents for reactions and purification (e.g., crystallization). For the final API, it signals that formulation scientists may need to employ techniques like salt formation, amorphous solid dispersions, or particle size reduction to achieve adequate bioavailability for oral administration.

Conclusion

2,4-Dichloro-7-fluoro-6-methoxyquinazoline is a high-value intermediate whose utility is defined by its physicochemical properties. Its dichlorinated nature provides the synthetic handles for complex molecular construction, while its solubility and lipophilicity profiles set the initial parameters that must be optimized during the drug design process. A thorough experimental characterization, following validated protocols as detailed in this guide, is a non-negotiable step in any drug development program. It transforms this building block from a mere reagent into a well-understood component, enabling the rational and efficient design of next-generation quinazoline-based therapeutics.

References

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. [Link]

-

Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (n.d.). IJIRT. [Link]

-

Melting point determination. (n.d.). University of Calgary. [Link]

-

experiment (1) determination of melting points. (2021). University of Technology, Iraq. [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. (2023). PubMed Central (PMC). [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. [Link]

-

Test No. 105: Water Solubility. (n.d.). OECD. [Link]

-

Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025). Acta Scientific. [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). ACS Publications. [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

-

OECD 105. (n.d.). Phytosafe. [Link]

-

Determination of Melting Point. (n.d.). Clarion University. [Link]

-

Video: Melting Point Determination of Solid Organic Compounds. (2017). JoVE. [https://www.jove.com/v/512 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)

-

Test No. 105: Water Solubility. (n.d.). OECD. [Link]

-

2,4-Dichloro-7-fluoroquinazoline. (n.d.). PubMed Central (PMC). [Link]

- US6548307B2 - Determination of logP coefficients via a RP-HPLC column. (n.d.).

-

Solubility testing in accordance with the OECD 105. (n.d.). FILAB. [Link]

-

Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. (n.d.). PubMed Central (PMC). [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov. [Link]

-

Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). ResearchGate. [Link]

-

Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. [Link]

-

2,4-Dichloro-6,7-dimethoxyquinazoline | C10H8Cl2N2O2 | CID 520327. (n.d.). PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijirt.org [ijirt.org]

- 4. nbinno.com [nbinno.com]

- 5. actascientific.com [actascientific.com]

- 6. researchgate.net [researchgate.net]

- 7. 179688-29-0 | CAS DataBase [m.chemicalbook.com]

- 8. 2,4-Dichloro-6,7-dimethoxyquinazoline | C10H8Cl2N2O2 | CID 520327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. byjus.com [byjus.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. filab.fr [filab.fr]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. OECD 105 - Phytosafe [phytosafe.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 20. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

- 22. derpharmachemica.com [derpharmachemica.com]

The Strategic Intermediate: A Technical Guide to 2,4-Dichloro-7-fluoro-6-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Its derivatives have garnered significant attention for their broad spectrum of biological activities, most notably as potent kinase inhibitors in oncology.[1] This guide provides an in-depth technical overview of a key building block in this class: 2,4-Dichloro-7-fluoro-6-methoxyquinazoline . We will delve into its chemical identity, a detailed synthesis protocol, its critical role in drug discovery, and a practical experimental workflow for its utilization.

Chemical Identity and Properties

CAS Number: 864292-37-5

Molecular Formula: C₉H₅Cl₂FN₂O

Structure:

The structure of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline is characterized by a bicyclic aromatic system composed of a pyrimidine ring fused to a benzene ring. The strategic placement of two reactive chlorine atoms at the 2 and 4 positions, a fluorine atom at the 7 position, and a methoxy group at the 6 position makes this molecule a highly versatile intermediate for the synthesis of complex drug candidates. The differential reactivity of the two chlorine atoms is a key feature for medicinal chemists, allowing for sequential and regioselective nucleophilic substitutions.

| Property | Value | Source |

| Molecular Weight | 247.05 g/mol | N/A |

| Appearance | Pale yellow to tan crystalline powder | N/A |

| SMILES | COc1cc2c(nc(Cl)nc2cc1F)Cl | N/A |

| InChI Key | GDHHZQMPTVSQOJ-UHFFFAOYSA-N | N/A |

Synthesis Protocol: A Two-Step Approach

The synthesis of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline is analogous to established procedures for similar quinazoline derivatives and proceeds via a two-step reaction sequence starting from the corresponding anthranilic acid.[1]

Step 1: Synthesis of 7-fluoro-6-methoxyquinazoline-2,4(1H,3H)-dione

The initial step involves the cyclization of 2-amino-4-fluoro-5-methoxybenzoic acid to form the quinazolinedione ring system.

Reaction Scheme:

Detailed Protocol:

-

To a stirred suspension of 2-amino-4-fluoro-5-methoxybenzoic acid (1.0 eq) in water, add acetic acid.

-

Slowly add a solution of sodium cyanate (NaOCN) (2.5 eq) in water, maintaining vigorous stirring.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Carefully add sodium hydroxide (NaOH) pellets portion-wise, ensuring the temperature does not rise excessively.

-

Cool the mixture to room temperature and then slowly add concentrated hydrochloric acid (HCl) dropwise until the pH reaches approximately 4. Be cautious as vigorous foaming will occur.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and air-dry to yield 7-fluoro-6-methoxyquinazoline-2,4(1H,3H)-dione. This intermediate is typically used in the next step without further purification.

Causality of Experimental Choices:

-

Sodium Cyanate: Acts as the source of the carbonyl carbons and one of the nitrogen atoms for the pyrimidine ring.

-

Acid-Base Workup: The initial basic conditions facilitate the cyclization, while the final acidification precipitates the dione product.

Step 2: Chlorination to 2,4-Dichloro-7-fluoro-6-methoxyquinazoline

The second step is a chlorination reaction that converts the dione into the target dichloroquinazoline.

Reaction Scheme:

Detailed Protocol:

-

In a flask equipped with a reflux condenser, create a mixture of 7-fluoro-6-methoxyquinazoline-2,4(1H,3H)-dione (1.0 eq), N,N-diethylaniline (1.0 eq), and phosphorus oxychloride (POCl₃) (excess, serves as both reagent and solvent).

-

Heat the mixture to reflux and maintain for several hours (typically overnight) until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and remove the excess POCl₃ under reduced pressure.

-

Carefully pour the residue onto a mixture of crushed ice and water with stirring.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 2,4-Dichloro-7-fluoro-6-methoxyquinazoline.

Causality of Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): A powerful chlorinating agent that replaces the hydroxyl groups of the tautomeric form of the dione with chlorine atoms.

-

N,N-diethylaniline: A base that facilitates the reaction, likely by neutralizing the HCl generated.

-

Ice/Water Quench: Decomposes any remaining POCl₃ and precipitates the organic product.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline lies in its role as a versatile intermediate for the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). The quinazoline core is a well-established pharmacophore that mimics the adenine ring of ATP, enabling it to bind to the ATP-binding site of kinases.

The two chlorine atoms at the C2 and C4 positions are key handles for synthetic diversification. The C4 chlorine is significantly more reactive towards nucleophilic aromatic substitution than the C2 chlorine. This allows for the selective introduction of a variety of substituents, most commonly anilines, at the C4 position. The remaining C2 chlorine can then be further functionalized if desired.

The fluorine and methoxy substituents on the benzene ring portion of the molecule play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates. They can influence factors such as metabolic stability, solubility, and binding affinity to the target kinase.

Illustrative Signaling Pathway:

The diagram below illustrates a simplified EGFR signaling pathway, which is often dysregulated in cancer. Many potent inhibitors synthesized from 2,4-dichloroquinazoline derivatives target the kinase domain of EGFR, blocking downstream signaling and inhibiting tumor growth.

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline-based drugs.

Experimental Workflow: Nucleophilic Aromatic Substitution

This section outlines a general procedure for a key reaction involving 2,4-Dichloro-7-fluoro-6-methoxyquinazoline: the regioselective nucleophilic aromatic substitution with an aniline derivative.

Workflow Diagram:

Caption: General workflow for the nucleophilic aromatic substitution of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-Dichloro-7-fluoro-6-methoxyquinazoline (1.0 eq) and the desired substituted aniline (1.1 eq) in a suitable solvent such as isopropanol or ethanol.

-

Reaction: Heat the mixture to reflux with stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the product by filtration and wash with cold solvent. If no precipitate forms, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Self-Validating System:

The regioselectivity of this reaction is a key self-validating feature. The significantly higher reactivity of the C4-chloro group means that under these conditions, substitution will overwhelmingly occur at this position. This can be readily confirmed by 2D NMR techniques such as HMBC, which will show correlations between the aniline protons and the C4 carbon of the quinazoline core.

Conclusion

2,4-Dichloro-7-fluoro-6-methoxyquinazoline is a strategically important intermediate in medicinal chemistry, offering a reliable and versatile platform for the synthesis of novel kinase inhibitors. Its well-defined structure and predictable reactivity, particularly the regioselective substitution at the C4 position, make it an invaluable tool for drug discovery and development professionals. The synthesis and experimental workflows outlined in this guide provide a solid foundation for the effective utilization of this potent chemical building block.

References

-

Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). Retrieved from [Link]

-

2,4-Dichloro-7-fluoroquinazoline - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Introduction: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Substituted Quinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Quinazoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a cornerstone scaffold in modern medicinal chemistry.[1][2][3] Its structural rigidity, combined with the capacity for substitution at multiple positions, allows for the precise orientation of pharmacophoric groups, enabling potent and selective interactions with a wide array of biological targets.[4] This versatility has led to the development of numerous therapeutic agents with diverse pharmacological activities.[1][2][5][6] Notably, several quinazoline-based drugs have received FDA approval, particularly in the oncology space, underscoring the clinical significance of this privileged structure.[7][8][9]

This guide provides a comprehensive overview of the major biological activities exhibited by substituted quinazoline derivatives, with a primary focus on their well-established role as anticancer agents. It will delve into the key mechanisms of action, structure-activity relationships (SAR), and the experimental protocols employed to evaluate their therapeutic potential. Further sections will explore their antimicrobial and anti-inflammatory properties, offering a holistic view of the pharmacological landscape of this remarkable heterocyclic system.

Part 1: Anticancer Activity - Targeting the Hallmarks of Cancer

The anticancer activity of quinazoline derivatives is the most extensively studied and clinically validated aspect of their pharmacology.[10] These compounds have been shown to modulate various signaling pathways and cellular processes that are critical for tumor growth, proliferation, and survival.[10][11] The following sections will explore the primary mechanisms through which substituted quinazolines exert their potent antitumor effects.

Inhibition of Protein Tyrosine Kinases: A Paradigm of Targeted Therapy

Protein tyrosine kinases (TKs) are a large family of enzymes that play a pivotal role in intracellular signal transduction, regulating processes such as cell growth, differentiation, and apoptosis.[10] Dysregulation of TK activity is a common driver in many human cancers, making them a prime target for therapeutic intervention.[10][12] Quinazoline derivatives have emerged as a highly successful class of small-molecule tyrosine kinase inhibitors (TKIs).[10][12][13]

The epidermal growth factor receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and is frequently overexpressed or mutated in various solid tumors, including non-small cell lung cancer (NSCLC), breast, and colon cancers.[12][13][14][15] The quinazoline scaffold has proven to be an ideal framework for designing potent and selective EGFR inhibitors.[13][14]

Mechanism of Action: Quinazoline-based EGFR inhibitors, such as the FDA-approved drugs Gefitinib and Erlotinib, function as ATP-competitive inhibitors.[10][16] They bind to the ATP-binding pocket within the intracellular kinase domain of EGFR, preventing the autophosphorylation and subsequent activation of downstream signaling pathways like the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[10][13][15][16]

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

Structure-Activity Relationship (SAR): The SAR for 4-anilinoquinazoline EGFR inhibitors is well-established:

-

Position 4: Substitution with an aniline or substituted aniline moiety is crucial for activity, as it mimics the adenine portion of ATP and forms key hydrogen bonds within the kinase hinge region.[12][14]

-

Positions 6 and 7: Introduction of small, electron-donating groups like methoxy or ethoxy enhances potency and solubility.[10]

-

Aniline Ring: Substitution on the aniline ring with small hydrophobic groups (e.g., chloro, methyl) can improve binding affinity.[14]

| Compound | R1 (Position 6) | R2 (Position 7) | Aniline Substitution | Biological Activity (IC50) |

| Gefitinib | -OCH3 | -O(CH2)2-morpholine | 3-chloro-4-fluoro | ~33-79 nM (EGFR) |

| Erlotinib | -OCH3 | -OCH3 | 3-ethynyl | ~2 nM (EGFR) |

| Lapatinib | -Cl | -O(CH2)3-furyl | 3-chloro-4-(3-fluorobenzyloxy) | ~10.8 nM (EGFR), ~9.8 nM (HER2) |

Data compiled from various sources for illustrative purposes.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of this process. Several quinazoline derivatives have been developed as potent inhibitors of VEGFR, often as multi-targeted inhibitors that also target EGFR.[17][18]

Mechanism of Action: Similar to EGFR inhibitors, quinazoline-based VEGFR inhibitors compete with ATP for binding to the kinase domain of VEGFR-2, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and new blood vessel formation.[17] Vandetanib is a clinically approved quinazoline derivative that inhibits both VEGFR and EGFR.[17][18]

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[9][11] Disruption of microtubule dynamics is a well-validated anticancer strategy. A growing body of evidence indicates that certain quinazoline derivatives can function as potent tubulin polymerization inhibitors.[19][20][21][22]

Mechanism of Action: These quinazoline derivatives typically bind to the colchicine-binding site on β-tubulin.[19][20] This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network.[19][21] The net effect is an arrest of the cell cycle in the G2/M phase, followed by the induction of apoptosis.[19][23]

Experimental Workflow: Evaluation of Tubulin Polymerization Inhibition

Caption: Workflow for evaluating quinazoline derivatives as tubulin inhibitors.

Other Anticancer Mechanisms

Beyond kinase and tubulin inhibition, substituted quinazolines have been implicated in other anticancer mechanisms:

-

PARP Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in the DNA repair process.[24] Some quinazoline-2,4(1H,3H)-dione derivatives have shown promising PARP-1 inhibitory activity, which can be particularly effective in cancers with existing DNA repair defects (e.g., BRCA mutations).[24]

-

Induction of Apoptosis: Many cytotoxic quinazoline derivatives ultimately lead to programmed cell death, or apoptosis.[11][24] This can be a direct effect or a downstream consequence of other mechanisms like cell cycle arrest.[11][25]

Part 2: Antimicrobial Activity

While the anticancer properties of quinazolines are dominant in the literature, their potential as antimicrobial agents is also an active area of research.[26][27][28][29] The emergence of drug-resistant microbial pathogens has created an urgent need for novel antibiotics, and the quinazoline scaffold offers a promising starting point.[26]

Spectrum of Activity: Substituted quinazolinone derivatives have demonstrated activity against a range of pathogenic microorganisms, including:

-

Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae[27][30]

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa[28][29][30]

Mechanism of Action: The exact mechanisms of antimicrobial action are still being elucidated but may involve the inhibition of essential bacterial enzymes involved in DNA replication and protein synthesis.[30] Structure-activity relationship studies suggest that lipophilicity and the nature of substituents on the quinazolinone nucleus are critical for activity. For instance, the presence of a naphthyl radical or an amide group has been shown to enhance antimicrobial effects against S. aureus and S. pneumoniae.[30]

Part 3: Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Quinazoline and quinazolinone derivatives have been reported to possess significant anti-inflammatory properties.[2][31][32]

Mechanism of Action: The anti-inflammatory effects of quinazolines are thought to be mediated through various mechanisms, including:

-

Inhibition of Pro-inflammatory Enzymes: Certain derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins.[9][33]

-

Modulation of Cytokine Production: Some quinazolines can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[32]

SAR studies have indicated that substitutions at the 2nd and 3rd positions of the quinazolinone ring, often with other heterocyclic moieties like thiazolidinones or azetidinones, can significantly enhance anti-inflammatory potential.[31]

Part 4: Experimental Protocols for Biological Evaluation

The assessment of the biological activity of novel quinazoline derivatives requires a battery of standardized and robust in vitro and in vivo assays.[34][35]

In Vitro Anticancer Activity Evaluation

Protocol 1: Cytotoxicity/Cell Proliferation Assay (MTT/MTS Assay)

This colorimetric assay is a widely used method for assessing the preliminary cytotoxic effect of a compound on cancer cell lines.[36][37][38]

Principle: Viable cells with active metabolism reduce a tetrazolium salt (e.g., MTT) to a colored formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized quinazoline derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Susceptibility Testing

Protocol 2: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a series of two-fold dilutions of the quinazoline derivative in a 96-well microtiter plate containing appropriate growth broth.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus ATCC 29213) corresponding to a specific cell density.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Perspectives

The quinazoline scaffold has unequivocally established itself as a privileged structure in drug discovery, yielding a multitude of biologically active compounds. Its prominence in oncology, particularly as a source of potent kinase inhibitors, continues to drive extensive research. The structure-activity relationships for EGFR and VEGFR inhibitors are well-defined, providing a rational basis for the design of next-generation targeted therapies aimed at overcoming clinical resistance.[14][15]

Furthermore, the expanding exploration of quinazolines as tubulin polymerization inhibitors, antimicrobial agents, and anti-inflammatory compounds highlights the remarkable versatility of this heterocyclic system.[19][30][31] Future research will likely focus on the design of multi-targeted quinazoline derivatives, the optimization of pharmacokinetic properties, and the elucidation of novel mechanisms of action to address unmet medical needs in cancer, infectious diseases, and inflammatory disorders. The integration of computational drug design with advanced synthetic methodologies will undoubtedly accelerate the discovery of new, potent, and selective quinazoline-based therapeutic agents.

References

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Vertex AI Search.

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Vertex AI Search.

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). Vertex AI Search.

- Synthesis of quinazolines. (n.d.). Organic Chemistry Portal.

- Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. (2024). PubMed.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NIH.

- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Vertex AI Search.

- Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. (n.d.). NIH.

- Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. (n.d.). e-Publications@Marquette.

- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal.

- Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (n.d.). Vertex AI Search.

- Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019). ACS Publications.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). NIH.

- Recent Developments in the Antimicrobial Activity of Quinazoline. (2023). Research in Pharmacy and Health Sciences.

- Synthesis of Quinazoline Derivatives. (n.d.). Scilit.

- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). PubMed Central.

- Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. (n.d.). ResearchGate.

- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Vertex AI Search.

- Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. (n.d.). NIH.

- Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (n.d.). PubMed.

- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). Vertex AI Search.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PMC.

- The Quinazoline Scaffold: A Cornerstone in EGFR Inhibition, A Comparative Look at Gefitinib. (n.d.). Benchchem.

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.

- Anticancer activity of targeted quinazoline derivatives. (n.d.). ResearchGate.

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH.

- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PMC - NIH.

- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.

- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (n.d.). Vertex AI Search.

- Bioassays for anticancer activities. (n.d.). PubMed.

- Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (n.d.). PMC - NIH.

- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central.

- Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. (2023). Vertex AI Search.

- An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. (2022). PubMed.

- Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. (2024). PubMed.

- Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Hilaris Publisher.

- Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. (n.d.). IJFMR.

- Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. (n.d.). PMC - NIH.

- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Vertex AI Search.

- (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). Vertex AI Search.

- Quinazoline derivatives & pharmacological activities: a review. (n.d.). SciSpace.

- (PDF) Bioassays for Anticancer Activities. (2025). ResearchGate.

- Quinazoline derivatives: synthesis and bioactivities. (2013). PMC - PubMed Central.

- A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (n.d.). Semantic Scholar.

- Screening for Anticancer Activity: Trypan Blue Exclusion Assay. (n.d.). Springer Nature Experiments.

Sources

- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epublications.marquette.edu [epublications.marquette.edu]

- 8. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 14. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. japsonline.com [japsonline.com]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benthamdirect.com [benthamdirect.com]

- 24. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. rphsonline.com [rphsonline.com]

- 27. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 30. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 31. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 35. iv.iiarjournals.org [iv.iiarjournals.org]

- 36. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. Screening for Anticancer Activity: Trypan Blue Exclusion Assay | Springer Nature Experiments [experiments.springernature.com]

Unveiling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2,4-Dichloro-7-fluoro-6-methoxyquinazoline

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold represents a cornerstone in the development of targeted therapies, particularly in oncology. Its derivatives have been successfully developed as potent protein kinase inhibitors. This in-depth technical guide focuses on the hypothesized mechanism of action of a specific, yet under-characterized derivative, 2,4-dichloro-7-fluoro-6-methoxyquinazoline. Drawing upon extensive structure-activity relationship (SAR) data from analogous compounds, we posit that this molecule functions as a competitive inhibitor of receptor tyrosine kinases (RTKs), with a primary focus on Epidermal Growth Factor Receptor (EGFR) and a potential secondary activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide will dissect the molecular rationale for this hypothesis, provide a comprehensive suite of experimental protocols to rigorously validate its mechanism of action, and offer insights into the interpretation of potential findings. Our objective is to furnish the research community with a robust framework for the investigation of this and similar quinazoline-based compounds, thereby accelerating the drug discovery and development process.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a privileged heterocyclic motif in medicinal chemistry, renowned for its ability to form high-affinity interactions with the ATP-binding pocket of various protein kinases.[1] Dysregulation of protein kinase activity is a fundamental driver of numerous pathologies, most notably cancer, making them a prime target for therapeutic intervention. Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, feature the 4-anilinoquinazoline core and effectively target EGFR, a key player in cell proliferation and survival.[2] The mechanism of these inhibitors generally involves competition with endogenous ATP, thereby preventing receptor autophosphorylation and the initiation of downstream signaling cascades.[3]

The subject of this guide, 2,4-dichloro-7-fluoro-6-methoxyquinazoline, is a derivative that, while not extensively studied, possesses structural features suggestive of potent kinase inhibitory activity. The dichlorination at the 2 and 4 positions provides reactive sites for the introduction of various pharmacophores, a common strategy in the synthesis of kinase inhibitors. Furthermore, the substitutions at the 6 and 7 positions of the quinazoline ring are known to significantly influence both potency and selectivity.

Hypothesized Mechanism of Action: A Structure-Activity Relationship (SAR) Perspective

Based on the established pharmacology of quinazoline derivatives, we hypothesize that 2,4-dichloro-7-fluoro-6-methoxyquinazoline acts as a protein kinase inhibitor . The specific substitutions on the quinazoline ring provide crucial insights into its likely targets and inhibitory potential.

The Role of the Quinazoline Core and Dichloro Substituents

The quinazoline ring system serves as the foundational scaffold, orienting the key interacting moieties within the ATP-binding cleft of the target kinase. The chlorine atoms at the 2 and 4 positions are excellent leaving groups, making the compound a versatile intermediate for the synthesis of more complex derivatives, typically through nucleophilic substitution with anilines or other amine-containing fragments. In its current form, the dichlorinated compound is likely a precursor and would require further modification to exhibit significant biological activity. However, for the purpose of this guide, we will consider its potential as a core structure for inhibitor design.

The Influence of 6-Methoxy and 7-Fluoro Substitutions

Substitutions at the 6 and 7 positions of the quinazoline ring are critical for modulating the affinity and selectivity of the inhibitor.

-

6-Methoxy Group: The presence of a methoxy group at the 6-position is a common feature in many potent EGFR inhibitors. This electron-donating group can enhance the basicity of the quinazoline nitrogen atoms, potentially leading to stronger hydrogen bond interactions with key residues in the kinase hinge region.[2]

-

7-Fluoro Group: Fluorine substitution at the 7-position can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. The high electronegativity of fluorine can alter the electronic distribution of the quinazoline ring, potentially enhancing binding affinity. Furthermore, fluorine substitution can block metabolic oxidation at that position, thereby increasing the compound's metabolic stability and bioavailability.

Given these structural features, it is highly probable that 2,4-dichloro-7-fluoro-6-methoxyquinazoline, upon appropriate derivatization at the 4-position with a suitable aniline moiety, will exhibit potent inhibitory activity against members of the receptor tyrosine kinase family, with EGFR being a primary candidate.

Proposed Primary Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane glycoprotein that plays a central role in regulating cell growth, proliferation, and differentiation.[4] Its aberrant activation is a hallmark of many cancers. The ATP-binding site of EGFR has been extensively characterized and is known to accommodate quinazoline-based inhibitors.

EGFR Signaling Pathway and Point of Inhibition

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, which drive cell proliferation and survival.[5] A competitive inhibitor like a derivatized 2,4-dichloro-7-fluoro-6-methoxyquinazoline would block the initial autophosphorylation step, thereby abrogating all downstream signaling.

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Potential Secondary Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is another critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[6] Several quinazoline-based inhibitors have demonstrated dual inhibitory activity against both EGFR and VEGFR-2.[7]

VEGFR-2 Signaling and Rationale for Inhibition

Similar to EGFR, VEGFR-2 undergoes ligand-induced dimerization and autophosphorylation, activating downstream pathways that promote endothelial cell proliferation, migration, and survival. The structural similarity of the ATP-binding sites between EGFR and VEGFR-2 suggests that a potent EGFR inhibitor based on the 2,4-dichloro-7-fluoro-6-methoxyquinazoline scaffold could also exhibit inhibitory activity against VEGFR-2.

A Framework for Mechanistic Validation: Experimental Protocols

Synthesis of a Demonstrative Active Compound

As 2,4-dichloro-7-fluoro-6-methoxyquinazoline is likely a synthetic intermediate, the first step is to synthesize a biologically active derivative. A common and effective modification is the nucleophilic substitution of the 4-chloro group with a substituted aniline, such as 3-chloro-4-fluoroaniline, which is present in the approved EGFR inhibitor gefitinib.

Protocol 5.1: Synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-methoxyquinazolin-4-amine

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-7-fluoro-6-methoxyquinazoline (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in isopropanol.

-

Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution.

-

Purification: Collect the precipitate by filtration and wash with cold isopropanol. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Assays: Direct Target Engagement

To directly assess the inhibitory activity of the synthesized compound against the hypothesized kinase targets, in vitro kinase assays are essential. These assays measure the enzymatic activity of purified recombinant kinases in the presence of the inhibitor.

Protocol 5.2.1: EGFR Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits that measure ATP consumption.[8][9]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

Dilute recombinant human EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1) in kinase assay buffer.

-

-

Assay Plate Setup (384-well plate):

-

Add 1 µL of the serially diluted test compound or control (e.g., gefitinib) to the appropriate wells.

-

Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

-

Add 2 µL of the EGFR enzyme solution to all wells except the blank.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP.

-

-

Kinase Reaction:

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Add 5 µL of a detection reagent (e.g., ADP-Glo™) to each well to stop the reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Subtract the blank control values from all other readings.

-

Plot the percent inhibition (relative to the positive control) against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Protocol 5.2.2: VEGFR-2 Kinase Inhibition Assay

This protocol is analogous to the EGFR kinase assay, with the substitution of the appropriate recombinant enzyme and substrate.[10][11]

-

Reagent Preparation:

-

Follow the same procedure as for the EGFR assay, but use recombinant human VEGFR-2 enzyme.

-

-

Assay Plate Setup and Kinase Reaction:

-

The setup and reaction conditions are identical to the EGFR assay.

-

-

Signal Detection and Data Analysis:

-

The signal detection and data analysis steps are the same as for the EGFR assay.

-

Table 1: Hypothetical In Vitro Kinase Inhibition Data

| Compound | Target Kinase | IC50 (nM) |

| N-(3-chloro-4-fluorophenyl)-7-fluoro-6-methoxyquinazolin-4-amine | EGFR | 5 - 50 |

| N-(3-chloro-4-fluorophenyl)-7-fluoro-6-methoxyquinazolin-4-amine | VEGFR-2 | 50 - 500 |

| Gefitinib (Control) | EGFR | 20 - 40 |

| Sunitinib (Control) | VEGFR-2 | 5 - 15 |

Cell-Based Assays: Assessing Cellular Efficacy

Cell-based assays are crucial for determining the compound's activity in a more physiologically relevant context, including its ability to cross cell membranes and inhibit the target kinase within the cell.

Protocol 5.3.1: Cell Proliferation/Viability Assay

This assay measures the effect of the compound on the proliferation and viability of cancer cell lines that are known to be dependent on EGFR signaling (e.g., A431, NCI-H1975).[12]

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Treat the cells with the compound for 72 hours.

-

-

Viability Measurement (e.g., using MTT or CellTiter-Glo®):

-

Add the viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

-

Table 2: Hypothetical Cell Proliferation Data

| Cell Line | EGFR Status | Compound | GI50 (µM) |

| A431 | Wild-type | N-(3-chloro-4-fluorophenyl)-7-fluoro-6-methoxyquinazolin-4-amine | 0.1 - 1.0 |

| NCI-H1975 | L858R/T790M | N-(3-chloro-4-fluorophenyl)-7-fluoro-6-methoxyquinazolin-4-amine | 1.0 - 10 |

| Gefitinib | Wild-type | A431 | 0.05 - 0.5 |

Target Engagement and Downstream Signaling: Western Blot Analysis

Western blotting is a powerful technique to confirm that the compound inhibits the phosphorylation of its target kinase and downstream signaling proteins.[13][14]

Protocol 5.4.1: Western Blot for EGFR Pathway Inhibition

-

Cell Treatment and Lysis:

-

Culture an EGFR-dependent cell line (e.g., A431) to 70-80% confluency.

-

Serum-starve the cells overnight.

-

Pre-treat the cells with various concentrations of the test compound for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-Akt, and total Akt overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Visualize the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels.

-

Caption: Experimental workflow for Western blot analysis.

Conclusion: A Path Forward for Novel Quinazoline Inhibitors

This technical guide has laid out a scientifically grounded hypothesis for the mechanism of action of 2,4-dichloro-7-fluoro-6-methoxyquinazoline as a potent inhibitor of receptor tyrosine kinases, with a primary focus on EGFR. The provided structure-activity relationship rationale, coupled with a comprehensive suite of detailed experimental protocols, offers a clear and actionable roadmap for the validation of this hypothesis.

The successful execution of these experiments will not only elucidate the specific molecular interactions and cellular effects of this compound but will also provide invaluable data to guide the further development of this and other novel quinazoline-based inhibitors. By systematically applying this self-validating framework, researchers can confidently advance promising candidates through the drug discovery pipeline, ultimately contributing to the development of next-generation targeted therapies.

References

- BenchChem. (2025).

- BenchChem. (2025). Application Note: Western Blot Protocol for Detecting Phospho-EGFR Inhibition by Egfr-IN-46. BenchChem.

- Chen, J., et al. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

- BenchChem. (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. BenchChem.

- BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. BenchChem.

- (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds.

- BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience.

- Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology.